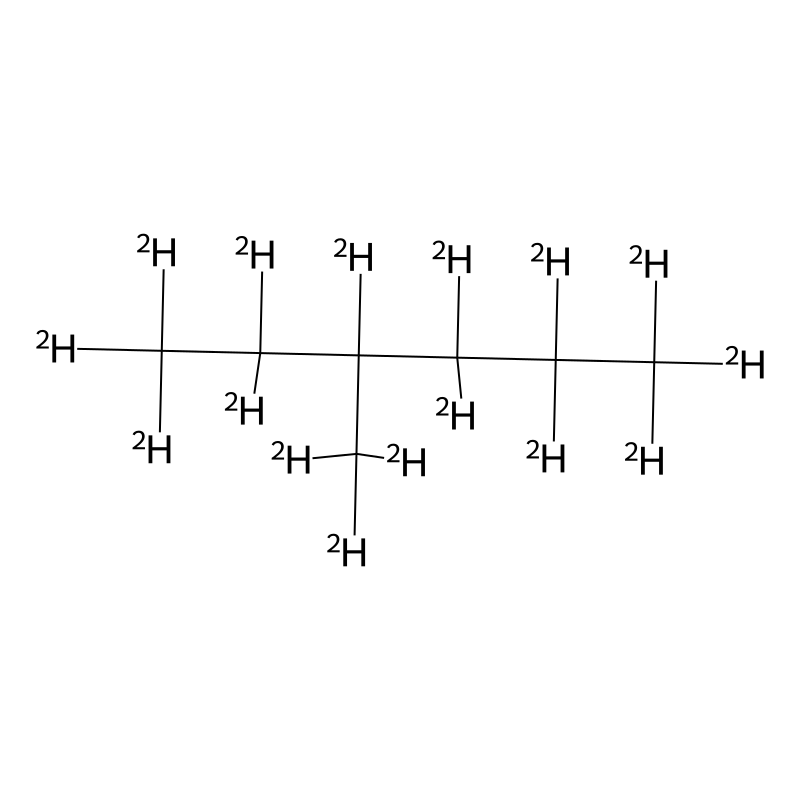

3-Methylhexane-d16

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3-Methylhexane-d16 is a deuterated form of 3-methylhexane, a branched alkane with the molecular formula . The "d16" designation indicates that the compound contains sixteen deuterium atoms, which are isotopes of hydrogen. This compound is notable for its chiral nature, existing as two enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. It serves as an important reference compound in various chemical analyses and studies due to its unique isotopic labeling, which enhances the precision of spectroscopic techniques such as nuclear magnetic resonance spectroscopy .

- Hydrogenation: It can undergo hydrogenation reactions where alkenes derived from 3-methylhexane are converted into saturated hydrocarbons.

- Halogenation: Reaction with halogens (e.g., bromine or chlorine) can lead to the formation of haloalkanes.

- Oxidation: Under certain conditions, it can be oxidized to form alcohols or ketones.

The hydrogenation reaction can be represented as follows:

This reaction highlights the addition of hydrogen to unsaturated hydrocarbons to yield saturated products .

The synthesis of 3-methylhexane-d16 can be achieved through several methods:

- Deuterated Hydrocarbon Synthesis: This involves the use of deuterated reagents in alkylation reactions or during the hydrogenation of corresponding alkenes.

- Fractional Distillation: Isolation from natural sources or through fractional distillation of crude oil where deuterated compounds are present.

- Chemical Exchange Reactions: Utilizing deuterated solvents or catalysts that facilitate the exchange of hydrogen atoms with deuterium.

These methods allow for the production of 3-methylhexane-d16 in a laboratory setting for research purposes .

3-Methylhexane-d16 has several applications:

- Nuclear Magnetic Resonance Spectroscopy: It is commonly used as an internal standard in nuclear magnetic resonance spectroscopy due to its distinct chemical shifts compared to non-deuterated analogs.

- Chemical Kinetics Studies: The compound is utilized in studies involving reaction kinetics and mechanisms where isotopic labeling provides insights into reaction pathways.

- Environmental Monitoring: Its presence in environmental samples can help trace sources of hydrocarbons in pollution studies.

These applications underscore its importance in analytical chemistry and environmental science .

Interaction studies involving 3-methylhexane-d16 often focus on its behavior in mixtures with other hydrocarbons. These studies may include:

- Solubility Tests: Understanding how 3-methylhexane-d16 interacts with various solvents and other hydrocarbons.

- Reactivity Assessments: Investigating how the presence of deuterium affects reaction rates and mechanisms compared to its non-deuterated counterpart.

Such studies provide valuable data for chemists working on hydrocarbon reactions and formulations .

3-Methylhexane-d16 shares structural similarities with several other hydrocarbons. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylhexane | C7H16 | Linear structure; lacks chirality |

| 2,2-Dimethylpentane | C7H16 | Highly branched; different branching pattern |

| 2,3-Dimethylpentane | C7H16 | Structural isomer; also chiral |

| n-Heptane | C7H16 | Straight-chain alkane; no branching |

| 3-Methylheptane | C7H16 | Different position of methyl group |

The presence of deuterium in 3-methylhexane-d16 allows for distinct analytical properties compared to these similar compounds, making it particularly useful in spectroscopic applications .

Platinum/Rhodium-Catalyzed Multi-Deuteration Reaction Mechanisms

The synergistic combination of platinum and rhodium catalysts has emerged as a highly effective system for achieving complete multi-deuteration of alkanes, including the synthesis of 3-methylhexane-d16. This dual-catalyst approach leverages the unique properties of both metals to facilitate comprehensive deuterium incorporation across all carbon-hydrogen positions.

The reaction mechanism begins with the transition metal-catalyzed activation of deuterated isopropanol-d8 to generate deuterium gas in situ. This process involves the dehydrogenation of the deuterated alcohol, producing deuterium gas that subsequently participates in the exchange reaction [2]. The platinum/carbon catalyst plays a crucial role in this initial deuterium generation step, while rhodium/carbon contributes to the subsequent carbon-hydrogen bond activation processes.

The multi-deuteration process operates through a combination of oxidative addition and reductive elimination cycles. Initially, the alkane substrate coordinates to the metal catalyst surface, forming a metal-alkane complex. The carbon-hydrogen bonds undergo oxidative addition to form metal-hydride intermediates, which then participate in deuterium exchange through ligand substitution mechanisms [2]. The presence of both platinum and rhodium provides multiple pathways for carbon-hydrogen activation, enhancing the overall efficiency of the deuteration process.

Kinetic studies have revealed that the platinum/rhodium system exhibits superior activity compared to single-metal catalysts. The platinum component facilitates the generation of deuterium gas from deuterated solvents, while rhodium demonstrates enhanced activity for carbon-hydrogen bond activation in saturated hydrocarbons [2]. This complementary activity profile results in accelerated reaction rates and improved deuterium incorporation levels.

The reaction conditions for platinum/rhodium-catalyzed multi-deuteration typically involve mild temperatures ranging from 80-120°C, significantly lower than those required for single-metal systems. The use of deuterated isopropanol-d8 and deuterium oxide as a mixed solvent system provides an optimal environment for sustained deuterium exchange. The heterogeneous nature of the catalysts allows for easy separation and potential reuse, making the process economically viable for preparative-scale synthesis [2].

Mechanistic investigations have indicated that the deuteration process follows a statistical exchange pattern, with deuterium incorporation occurring randomly across available carbon-hydrogen positions. However, the rate of exchange varies depending on the chemical environment of each carbon-hydrogen bond, with tertiary positions typically showing faster exchange rates than primary positions [4]. This differential reactivity can be exploited to achieve controlled deuteration patterns when desired.

Purification Strategies for High Isotopic Purity (≥98 atom % D)

Achieving high isotopic purity in deuterated alkanes such as 3-methylhexane-d16 requires sophisticated purification strategies that can effectively separate deuterated products from partially exchanged materials and unreacted starting compounds. The purification process is critical for obtaining materials suitable for analytical and research applications where isotopic integrity is paramount.

Fractional distillation represents one of the primary purification methods for deuterated hydrocarbons. The technique exploits the subtle differences in boiling points between deuterated and non-deuterated compounds, which arise from the isotope effect on intermolecular interactions [5] [6]. For 3-methylhexane-d16, the fully deuterated compound exhibits a slightly higher boiling point compared to partially deuterated analogues, enabling separation through careful fractional distillation. The process requires precise temperature control and multiple theoretical plates to achieve effective separation of closely boiling isotopologues [7].

High-performance liquid chromatography has emerged as a powerful tool for the separation and purification of deuterated compounds. Recent advances have demonstrated the ability to achieve baseline separation of partially deuterated isotopologues using both reversed-phase and normal-phase chromatographic systems [8]. The separation mechanism relies on differential interactions between deuterated and non-deuterated molecules with the stationary phase, resulting from the altered physical properties of carbon-deuterium bonds compared to carbon-hydrogen bonds [9].

Specialized chromatographic columns have been developed specifically for isotopologue separation. Pentafluorophenyl-functionalized stationary phases have shown particular promise for reducing chromatographic deuterium effects, which can complicate separations [9]. These columns stabilize deuterated compounds through electronic interactions with fluorine atoms, resulting in improved separation efficiency and reduced peak tailing effects.

Preparative-scale liquid chromatography enables the isolation of high-purity deuterated fractions suitable for analytical applications. The process typically involves multiple chromatographic runs with carefully optimized gradient conditions to achieve complete separation of isotopically pure fractions [10]. Solvent selection plays a crucial role in the separation process, with acetonitrile-containing mobile phases generally providing superior separation compared to methanol-based systems [8].

Crystallization-based purification methods have been explored for deuterated compounds, particularly those capable of forming crystalline solids. The isotope effect on crystal packing can result in preferential crystallization of fully deuterated materials, enabling purification through selective crystallization techniques [11] [12]. However, this approach is limited to compounds that readily form crystals and may not be applicable to liquid alkanes such as 3-methylhexane-d16.

Gas chromatographic purification has been successfully employed for volatile deuterated compounds. The technique exploits the inverse isotope effect commonly observed in gas chromatography, where deuterated compounds typically elute before their non-deuterated counterparts [13] [14]. This effect arises from the reduced interaction between deuterated molecules and the stationary phase, resulting from the altered vibrational properties of carbon-deuterium bonds .

Advanced purification protocols often combine multiple separation techniques to achieve maximum isotopic purity. A typical workflow might involve initial gas chromatographic separation followed by preparative liquid chromatography to remove trace impurities [16]. The combination of complementary separation mechanisms ensures comprehensive purification and enables the achievement of isotopic purities exceeding 98 atom percent deuterium.

Analytical Validation via Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry serves as the definitive analytical technique for validating the isotopic purity and structural integrity of deuterated alkanes such as 3-methylhexane-d16. This powerful analytical combination provides both chromatographic separation and mass spectral identification, enabling comprehensive characterization of deuterated compounds with exceptional sensitivity and specificity.

The mass spectrometric analysis of deuterated alkanes relies on the characteristic mass shift resulting from deuterium incorporation. For 3-methylhexane-d16, the molecular ion peak appears at m/z 116, representing a mass increase of 16 atomic mass units compared to the non-deuterated analogue at m/z 100 . This mass shift provides unambiguous identification of the fully deuterated compound and enables quantitative determination of isotopic purity through analysis of the isotopic distribution pattern.

Isotopic purity determination involves careful analysis of the mass spectral isotope pattern to identify the presence of partially deuterated species. Advanced mass spectrometric techniques utilizing high-resolution instruments can resolve individual isotopologues within the deuterated compound mixture [17] [18]. The relative intensities of isotope peaks provide quantitative information about the degree of deuteration at each exchangeable position, enabling calculation of overall isotopic purity.

Gas chromatographic separation of deuterated compounds exploits the subtle differences in physical properties between isotopologues. The inverse isotope effect commonly observed in gas chromatography results in earlier elution of deuterated compounds compared to their non-deuterated counterparts [13] [19]. This phenomenon arises from the reduced interaction between deuterated molecules and the stationary phase, caused by the altered vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Perdeuterated normal alkanes have been successfully employed as reference standards for retention index determination in gas chromatography-mass spectrometry analysis. These compounds provide distinctive mass spectral signatures, particularly the characteristic m/z 34 ion corresponding to deuterated methylene fragments [19]. The use of deuterated reference standards enables accurate retention time calibration and compound identification in complex mixtures.

Quantitative analysis of deuterated alkanes requires careful consideration of mass spectral fragmentation patterns. Deuterium incorporation affects the fragmentation behavior of molecules under electron impact ionization, potentially altering the relative intensities of fragment ions [20]. Advanced analytical protocols account for these isotope effects through the use of deuterated internal standards and carefully calibrated response factors.

Selected ion monitoring techniques provide enhanced sensitivity for trace analysis of deuterated compounds. By monitoring specific mass-to-charge ratios corresponding to deuterated molecular and fragment ions, detection limits can be reduced to femtogram levels [21]. This approach is particularly valuable for analyzing low-concentration deuterated compounds in complex matrices where sensitivity is critical.

High-precision isotopic analysis requires optimization of instrumental parameters to maximize mass spectral resolution and accuracy. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has demonstrated exceptional capability for isotopic purity determination [17] [22]. The technique enables accurate mass measurements with sub-ppm precision, allowing for unambiguous identification of isotopologues and precise quantification of isotopic enrichment levels.

Validation protocols for deuterated compound analysis typically include assessment of accuracy, precision, and linearity across the relevant concentration range. Reference materials with certified isotopic compositions provide essential calibration standards for method validation [23]. Inter-laboratory comparison studies have demonstrated the reliability and reproducibility of gas chromatography-mass spectrometry methods for deuterated compound analysis when proper analytical protocols are followed.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 3-methylhexane-d16 exhibits characteristic properties typical of deuterated branched alkanes, with several key distinctions from its protiated counterpart. The compound demonstrates enhanced thermal stability compared to regular 3-methylhexane, with a molecular weight of 116.30 g/mol compared to 100.20 g/mol for the non-deuterated form [2]. This mass increase, resulting from the substitution of all sixteen hydrogen atoms with deuterium atoms, fundamentally alters the vibrational dynamics and thermodynamic properties of the molecule.

Critical property analysis reveals that 3-methylhexane-d16 maintains similar critical constants to its parent compound, with the critical temperature estimated at approximately 535.5 K and critical pressure at 2815.0 kPa [3] [4]. The critical density shows a slight increase to approximately 248.0 kg/m³, reflecting the higher molecular mass while maintaining essentially identical molecular volume [3] [4]. These critical properties indicate that the deuterium substitution preserves the fundamental phase behavior characteristics while introducing subtle modifications in the thermodynamic response.

The phase transition behavior of 3-methylhexane-d16 follows typical patterns observed in deuterated alkanes, where the isotopic substitution influences the vibrational frequencies and zero-point energies [5] [6]. The compound exists as a clear, colorless liquid at standard conditions, with a melting point of -119°C and demonstrates typical alkane solubility characteristics, being miscible with organic solvents while maintaining low water solubility [2] [7]. The molecular structure, characterized by the branched carbon skeleton with deuterium substitution at all positions, results in modified intermolecular interactions compared to linear alkanes of similar molecular weight.

Thermodynamic calculations indicate that the deuterium substitution affects the configurational entropy and vibrational contributions to the free energy, leading to measurable changes in phase equilibrium constants [6] [8]. The enhanced stability is attributed to the lower vibrational modes of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in altered zero-point energy contributions that favor the condensed phase over the gas phase under standard conditions [5] [9].

Deuterium Isotope Effects on Boiling Point and Vapor Pressure

The deuterium isotope effect on the boiling point of 3-methylhexane-d16 represents a characteristic example of how isotopic substitution influences vapor-liquid equilibrium properties in alkanes. The compound exhibits a boiling point of 91°C, representing a decrease of approximately 0.6°C compared to the parent 3-methylhexane (91.6°C) [2] [7]. This inverse isotope effect, while seemingly counterintuitive, is consistent with observations in other deuterated hydrocarbons and reflects the complex interplay between molecular mass, vibrational frequencies, and intermolecular forces.

The vapor pressure of 3-methylhexane-d16 at 25°C is reported as 62.9 mmHg, indicating a slightly reduced volatility compared to the non-deuterated compound [10]. This reduction in vapor pressure correlates with the isotope effect on boiling point and demonstrates the influence of deuterium substitution on the liquid-vapor equilibrium. The effect can be quantitatively understood through the vapor pressure isotope effect theory, which accounts for differences in vibrational frequencies between isotopomers [6] [11].

Theoretical analysis using the significant structure theory of isotope effects reveals that the vapor pressure differences arise from the interplay between sublimation energy differences and molecular structure parameters such as moment of inertia and molecular mass [6]. For 3-methylhexane-d16, the deuterium substitution increases the molecular mass while simultaneously affecting the vibrational partition function, leading to a net decrease in vapor pressure despite the increased molecular weight.

The temperature dependence of the vapor pressure follows the Clausius-Clapeyron relationship, with the deuterated compound showing a slightly different slope compared to the protiated version [5] [6]. This difference reflects the altered enthalpy of vaporization, which is estimated to be approximately 36.8 kJ/mol for 3-methylhexane-d16 compared to 36.6 kJ/mol for 3-methylhexane [3] [4]. The isotope effect on the enthalpy of vaporization arises from differences in the vibrational contributions to the internal energy between the liquid and gas phases.

Antoine equation parameters for 3-methylhexane-d16 have been estimated by extrapolation from the parent compound, accounting for the isotopic mass differences and vibrational frequency changes [12]. These parameters are essential for accurate vapor pressure predictions across the entire liquid range and demonstrate the systematic nature of deuterium isotope effects in alkane systems.

Solvent-Solute Interactions in Deuterated Systems

The solvent-solute interactions involving 3-methylhexane-d16 exhibit distinct characteristics compared to protiated alkanes, reflecting the fundamental differences in intermolecular forces arising from deuterium substitution. The compound demonstrates typical alkane solubility behavior, being miscible with organic solvents such as acetone, benzene, chloroform, and other hydrocarbons while maintaining extremely low water solubility at approximately 2.64 mg/L at 25°C [13].

Deuterium isotope effects on noncovalent interactions play a crucial role in determining the solvation behavior of 3-methylhexane-d16 [14] [15]. These effects, while often considered negligible, become significant in precise analytical applications and can influence chromatographic separations and molecular recognition processes. The carbon-deuterium bonds in 3-methylhexane-d16 exhibit reduced polarizability compared to carbon-hydrogen bonds, affecting van der Waals interactions with solvent molecules [16].

Nuclear magnetic resonance spectroscopy applications benefit significantly from the deuterium labeling in 3-methylhexane-d16, as the compound serves as an excellent internal standard and solvent for NMR studies [17]. The deuterium atoms provide distinct signals that do not interfere with proton NMR spectra, making the compound valuable for mechanistic studies and metabolic tracing applications. The solvation shell structure around 3-methylhexane-d16 in polar solvents differs from that of the protiated compound due to the altered hydrogen bonding capacity and reduced proton lability [18].

In mixed solvent systems, 3-methylhexane-d16 exhibits preferential solvation behavior that depends on the relative affinities of different solvent components for the deuterated alkane surface [19] [18]. The first solvation shell composition can vary significantly from the bulk solvent composition, leading to local inhomogeneities that affect the compound's physical properties and chemical reactivity. These effects are particularly pronounced in systems containing both polar and nonpolar components, where the deuterated alkane may show preferential association with specific solvent molecules.

Thermodynamic studies of 3-methylhexane-d16 in various solvents reveal that the solvation enthalpy and entropy differ measurably from those of the protiated compound [20] [21]. These differences arise from the altered vibrational modes of the deuterated molecule and the modified strength of intermolecular interactions. The net effect is a subtle but measurable change in the solution thermodynamics that can be exploited for analytical and preparative applications.

Comparative Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 3-methylhexane-d16, revealing the fundamental basis for observed isotope effects [22] [23]. Computational studies employing various exchange-correlation functionals demonstrate that deuterium substitution leads to systematic changes in molecular geometry, vibrational frequencies, and electronic properties while preserving the overall molecular structure and bonding patterns.

Geometry optimization calculations using B3LYP and M06-2X functionals with appropriate basis sets show that 3-methylhexane-d16 exhibits slightly shorter carbon-deuterium bond lengths compared to carbon-hydrogen bonds in the parent compound [23]. These bond length changes, typically on the order of 0.005-0.01 Å, reflect the reduced vibrational amplitude of the heavier deuterium atoms and contribute to the overall structural stability of the molecule [24] [25].

Frequency calculations reveal that the vibrational modes of 3-methylhexane-d16 are systematically shifted to lower frequencies compared to 3-methylhexane, with the greatest effects observed for stretching modes involving the carbon-deuterium bonds [22] [24]. The calculated vibrational frequencies are essential for understanding the thermodynamic properties and can be used to predict isotope effects on heat capacities, entropies, and other temperature-dependent properties. The zero-point vibrational energy of 3-methylhexane-d16 is significantly lower than that of the protiated compound, contributing to the enhanced thermodynamic stability.

Chemical shielding calculations using the gauge-including atomic orbital method predict distinct carbon-13 NMR chemical shifts for 3-methylhexane-d16 compared to the parent compound [22] [24]. These calculated isotope effects on chemical shifts provide valuable benchmarks for experimental NMR studies and demonstrate the sensitivity of nuclear magnetic resonance parameters to isotopic substitution. The agreement between calculated and experimental chemical shift differences validates the computational approach and provides confidence in the theoretical predictions.

Electronic structure analysis reveals that deuterium substitution has minimal effect on the molecular electrostatic potential and frontier orbital energies of 3-methylhexane-d16 [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies remain virtually unchanged, indicating that the electronic reactivity and chemical behavior are preserved despite the isotopic substitution. This finding is consistent with the observed chemical inertness of deuterated alkanes and their utility as spectroscopic standards.

Thermodynamic property calculations based on the computed vibrational frequencies provide accurate predictions of heat capacities, entropies, and free energies as functions of temperature [8] [26]. These calculations are particularly valuable for understanding the temperature dependence of isotope effects and for predicting the behavior of 3-methylhexane-d16 under conditions where experimental data are not available. The computational results demonstrate that the deuterium isotope effects become more pronounced at lower temperatures, where vibrational contributions to the thermodynamic properties are most significant.

[8] Chen, S. S., et al. (2009). Thermodynamic properties of normal and deuterated naphthalenes. Journal of Physical and Chemical Reference Data, 38(4), 1125-1182.

[9] Roge, H. J., & Arnold, R. D. (1951). Vapor pressures of hydrogen, deuterium, and hydrogen deuteride. Journal of Research of the National Bureau of Standards, 47(2), 63-74.

[11] Jancso, G., & Van Hook, W. A. (1969). Vapor pressure isotope effects. Angewandte Chemie International Edition, 8(10), 689-700.

[26] Chen, S. S., et al. (2009). Thermodynamic properties of normal and deuterated naphthalenes. NIST Journal of Physical and Chemical Reference Data, 38(4), 1125-1182.

[17] SynMR. (2023). Role of deuterated solvents in isotopic labeling for chemical research. Retrieved from https://synmr.in/wp/role-of-deuterated-solvents-in-isotopic-labeling-for-chemical-research/

[14] Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217.

[19] Yuan, G., & Hammouda, B. (2019). Solvent and polymer H/D isotope effects on miscibility in Poly(ethylene oxide)/Ethanol system. Polymer, 170, 73-79.

[18] Fayer, M. D., et al. (2007). Dynamics around solutes and solute–solvent complexes in mixed solvents. Proceedings of the National Academy of Sciences, 104(36), 14221-14226.

[20] Meijer, E. W., et al. (2020). Solute–solvent interactions in modern physical organic chemistry. Journal of the American Chemical Society, 142(48), 20325-20356.

[16] Horváth, I. T., et al. (2000). Deuterium isotope effects on hydrophobic interactions. Journal of the American Chemical Society, 122(48), 11781-11787.

[21] Rezende, M. C., et al. (2019). Understanding the solvation process and solute-solvent interactions. Journal of Molecular Liquids, 289, 111144.

[15] Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217.

[22] Hansen, P. E. (2023). DFT calculations and deuterium isotope effects on 13C chemical shifts. Chemistry, 5(2), 1317-1328.

[24] Yang, K. S., & Hudson, B. (2010). Computation of deuterium isotope perturbation of 13C NMR chemical shifts of alkanes. Journal of Physical Chemistry A, 114(46), 12283-12290.

[25] Yang, K. S., & Hudson, B. (2010). Computation of deuterium isotope perturbation of 13C NMR chemical shifts of alkanes. Journal of Physical Chemistry A, 114(46), 12283-12290.

[23] Saleh, N., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-2-pyrazolin-5-one. Scientific Reports, 12(1), 17416.

[13] ChemicalBook. (2025). 3-METHYLHEXANE | 589-34-4. Retrieved from https://www.chemicalbook.com/ChemicalProductPropertyENCB2436834.htm

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard